molecular formula C11H16O2S B011856 Methyl-2-butylmercapto-4-catechol CAS No. 100469-46-3

Methyl-2-butylmercapto-4-catechol

Cat. No. B011856
M. Wt: 212.31 g/mol
InChI Key: FDSKJEWQSXGEEZ-UHFFFAOYSA-N
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Description

Methyl-2-butylmercapto-4-catechol (MBCM) is a chemical compound that belongs to the catecholamine family. It is widely used in scientific research for its ability to inhibit the oxidation of dopamine. MBCM has been shown to have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders.

Mechanism Of Action

Methyl-2-butylmercapto-4-catechol inhibits the oxidation of dopamine by binding to the catechol ring of dopamine and forming a stable complex. This complex prevents the oxidation of dopamine by blocking the access of oxygen to the catechol ring. Additionally, Methyl-2-butylmercapto-4-catechol has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which further protects dopaminergic neurons from oxidative stress.

Biochemical And Physiological Effects

Methyl-2-butylmercapto-4-catechol has been shown to have a number of biochemical and physiological effects. In animal studies, Methyl-2-butylmercapto-4-catechol has been shown to increase the levels of dopamine in the brain and improve motor function. Methyl-2-butylmercapto-4-catechol has also been shown to increase the levels of glutathione, a key antioxidant molecule, in the brain. Additionally, Methyl-2-butylmercapto-4-catechol has been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Methyl-2-butylmercapto-4-catechol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. Methyl-2-butylmercapto-4-catechol is also relatively inexpensive compared to other catecholamine inhibitors. However, there are some limitations to the use of Methyl-2-butylmercapto-4-catechol in lab experiments. Methyl-2-butylmercapto-4-catechol has a strong odor that can be unpleasant to work with. Additionally, Methyl-2-butylmercapto-4-catechol is not very soluble in water, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are several future directions for the use of Methyl-2-butylmercapto-4-catechol in scientific research. One potential application is in the treatment of Parkinson's disease and other neurodegenerative diseases. Methyl-2-butylmercapto-4-catechol has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathogenesis of these diseases. Additionally, Methyl-2-butylmercapto-4-catechol may have potential applications in the treatment of other disorders that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to explore the full potential of Methyl-2-butylmercapto-4-catechol in these areas.

Scientific Research Applications

Methyl-2-butylmercapto-4-catechol is widely used in scientific research for its ability to inhibit the oxidation of dopamine. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, mood, and motivation. Oxidative stress, which is the imbalance between the production of reactive oxygen species and the body's antioxidant defense system, has been implicated in the pathogenesis of Parkinson's disease and other neurological disorders. Methyl-2-butylmercapto-4-catechol has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function.

properties

CAS RN

100469-46-3

Product Name

Methyl-2-butylmercapto-4-catechol

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-(2-methylbutylsulfanyl)benzene-1,2-diol

InChI

InChI=1S/C11H16O2S/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,12-13H,3,7H2,1-2H3

InChI Key

FDSKJEWQSXGEEZ-UHFFFAOYSA-N

SMILES

CCC(C)CSC1=CC(=C(C=C1)O)O

Canonical SMILES

CCC(C)CSC1=CC(=C(C=C1)O)O

synonyms

EP 10045
EP-10045
methyl-2-butylmercapto-4-catechol

Origin of Product

United States

Synthesis routes and methods

Procedure details

22 g (0.1 mole) of S-(3,4-dihydroxyphenyl)-isothiourea were dissolved in 50 ml of anhydrous methanol in a 1 litre flask equipped with a magnetic stirrer and under a nitrogen flow. The solution was heated and a solution of sodium methoxide containing 9.2 g of sodium (4 equivalents) in 150 ml of anhydrous methanol was added. 24.2 g (0.1 mole) of 2-methylbutyl tosylate in solution in 50 ml of methanol were poured into the reaction mixture at the boiling point of methanol.
Quantity
22 g
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Reaction Step One
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50 mL
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9.2 g
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0 (± 1) mol
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reactant
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150 mL
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solvent
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24.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

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